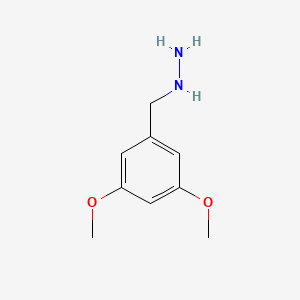
3,5-Diméthoxy-benzyl-hydrazine
Vue d'ensemble
Description
3,5-Dimethoxy-benzyl-hydrazine is an organic compound characterized by the presence of two methoxy groups attached to a benzene ring and a hydrazine functional group
Applications De Recherche Scientifique
3,5-Dimethoxy-benzyl-hydrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
Target of Action
Hydrazines, in general, are known to react with aldehydes and ketones to form oximes or hydrazones .
Mode of Action
The compound, being a hydrazine derivative, likely interacts with its targets through nucleophilic reactions . In these reactions, the nitrogen atom acts as a nucleophile, reacting with the partially positive carbon atom of the carbonyl group in aldehydes or ketones . This results in the formation of oximes or hydrazones .
Biochemical Pathways
The formation of oximes and hydrazones can have various downstream effects, depending on the specific aldehyde or ketone that the hydrazine derivative reacts with .
Result of Action
The molecular and cellular effects of 3,5-Dimethoxy-benzyl-hydrazine’s action would depend on the specific targets it interacts with. The formation of oximes and hydrazones could potentially alter the function of the target molecules .
Action Environment
Environmental factors such as pH, temperature, and the presence of other reactive species could influence the action, efficacy, and stability of 3,5-Dimethoxy-benzyl-hydrazine .
Analyse Biochimique
Biochemical Properties
3,5-Dimethoxy-benzyl-hydrazine plays a significant role in biochemical reactions, particularly in the formation of hydrazones. It interacts with aldehydes and ketones to form stable hydrazone derivatives, which are useful in various analytical and synthetic applications . The compound’s interaction with biomolecules such as enzymes and proteins can influence their activity and stability. For instance, 3,5-Dimethoxy-benzyl-hydrazine can act as a nucleophile, reacting with electrophilic centers in enzymes, potentially leading to enzyme inhibition or modification .
Cellular Effects
The effects of 3,5-Dimethoxy-benzyl-hydrazine on cellular processes are diverse. It can influence cell signaling pathways by interacting with key signaling molecules, thereby modulating gene expression and cellular metabolism. Studies have shown that 3,5-Dimethoxy-benzyl-hydrazine can affect the proliferation and differentiation of various cell types, including cancer cells . Its impact on cellular metabolism includes alterations in metabolic flux and changes in the levels of specific metabolites, which can have downstream effects on cell function and viability .
Molecular Mechanism
At the molecular level, 3,5-Dimethoxy-benzyl-hydrazine exerts its effects through several mechanisms. It can form covalent bonds with biomolecules, leading to enzyme inhibition or activation. The compound’s hydrazine moiety allows it to participate in redox reactions, which can influence the oxidative state of cells and affect gene expression . Additionally, 3,5-Dimethoxy-benzyl-hydrazine can interact with DNA and RNA, potentially leading to changes in transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,5-Dimethoxy-benzyl-hydrazine can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that 3,5-Dimethoxy-benzyl-hydrazine can degrade under certain conditions, leading to the formation of by-products that may have different biological activities . Long-term exposure to the compound can result in cumulative effects on cells, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3,5-Dimethoxy-benzyl-hydrazine vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism . Toxic or adverse effects have been observed at high doses, including oxidative stress and damage to cellular components . Threshold effects are also important to consider, as they can help determine the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
3,5-Dimethoxy-benzyl-hydrazine is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized through oxidation and reduction reactions, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s bioavailability and activity, as well as its potential effects on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of 3,5-Dimethoxy-benzyl-hydrazine within cells and tissues are critical for understanding its biological effects. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues can influence its activity and potential therapeutic applications .
Subcellular Localization
The subcellular localization of 3,5-Dimethoxy-benzyl-hydrazine can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in different subcellular locations can influence its interactions with biomolecules and its overall biological effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethoxy-benzyl-hydrazine typically involves the reaction of 3,5-dimethoxybenzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction proceeds via the formation of a hydrazone intermediate, which is subsequently reduced to yield the desired hydrazine derivative.
Industrial Production Methods: In an industrial setting, the production of 3,5-Dimethoxy-benzyl-hydrazine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Dimethoxy-benzyl-hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or nitroso derivatives.
Reduction: It can be reduced to form amines or other reduced hydrazine derivatives.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different substituted benzyl hydrazines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Azides, nitroso derivatives.
Reduction: Amines, reduced hydrazine derivatives.
Substitution: Substituted benzyl hydrazines.
Comparaison Avec Des Composés Similaires
- 3,4-Dimethoxy-benzyl-hydrazine
- 3,5-Dimethoxy-phenyl-hydrazine
- 3,5-Dimethoxy-benzyl-amine
Comparison: 3,5-Dimethoxy-benzyl-hydrazine is unique due to the specific positioning of the methoxy groups on the benzene ring, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and potency in biological assays.
Propriétés
IUPAC Name |
(3,5-dimethoxyphenyl)methylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-12-8-3-7(6-11-10)4-9(5-8)13-2/h3-5,11H,6,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMHZIZPJZFOTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CNN)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60606204 | |
| Record name | [(3,5-Dimethoxyphenyl)methyl]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60606204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887596-61-4 | |
| Record name | [(3,5-Dimethoxyphenyl)methyl]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60606204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[1,2,4]Triazolo[3,4-a]isoquinoline-3-thiol](/img/structure/B1321670.png)


![2-Chloro-N-[3-(2-methoxy-benzoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-acetamide](/img/structure/B1321681.png)
![[2-(3-Furan-2-yl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid](/img/structure/B1321685.png)
![[2-(3-Ethyl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid](/img/structure/B1321686.png)



![2-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)acetonitrile](/img/structure/B1321695.png)
